Pkr-IN-1

説明

ミタピバトは、ピルキンドというブランド名で販売されている薬であり、ピルビン酸キナーゼ欠損症の成人における溶血性貧血の治療に使用されます . ミタピバトは、ピルビン酸キナーゼ酵素の経口型の低分子アロステリック活性剤です . ピルビン酸キナーゼは、解糖系における重要な酵素であり、ミタピバトによるその活性化は、解糖系の活性を高め、アデノシン三リン酸レベルの向上と2,3-ジホスホグリセレートレベルの低下につながります .

2. 製法

ミタピバトの製法には、いくつかの合成経路と反応条件が含まれます。 ミタピバトは、コア構造の形成と、その後望ましい薬理学的特性を実現するための官能基化を含む一連の化学反応によって合成されます . 工業的な製造方法では、収量と純度の最適化に重点が置かれ、最終製品を活性型で得るために、しばしば結晶化と精製の手順が行われます .

科学的研究の応用

ミタピバトは、以下のような幅広い科学研究で応用されています。

化学: 酵素活性化と解糖系の調節の研究におけるモデル化合物として使用されます。

生物学: 赤血球の代謝とエネルギー産生に対する効果について研究されています。

作用機序

ミタピバトは、ピルビン酸キナーゼに結合して活性化することにより、解糖系の活性を高めることでその効果を発揮します . この活性化は、アデノシン三リン酸レベルを向上させ、2,3-ジホスホグリセレートレベルを低下させ、赤血球におけるエネルギー産生の増加と溶血の減少につながります . 関与する分子標的と経路には、ピルビン酸キナーゼ酵素と解糖系が含まれます .

6. 類似の化合物との比較

ミタピバトは、その特定の結合と活性化特性により、ピルビン酸キナーゼ活性剤の中でユニークです . 類似の化合物には以下が含まれます。

AG-519: 異なる結合特性を持つ別のピルビン酸キナーゼ活性剤。

FT-4202: 同様の適応症について研究されているピルビン酸キナーゼ活性剤.

ミタピバトのユニークさは、野生型と変異型の両方のピルビン酸キナーゼを活性化できる点にあります。これにより、ピルビン酸キナーゼ欠損症のより幅広い患者に対して効果的になります .

生化学分析

Biochemical Properties

Pkr-IN-1 functions by inhibiting the activity of protein kinase R, thereby preventing the phosphorylation of its downstream targets. One of the primary targets of PKR is the eukaryotic initiation factor 2 alpha (eIF2α), which, when phosphorylated, leads to the inhibition of protein synthesis. By inhibiting PKR, this compound reduces the phosphorylation of eIF2α, thereby promoting protein synthesis. Additionally, this compound interacts with other biomolecules such as activating transcription factor 4 (ATF4) and beta-secretase 1 (BACE1), influencing their expression and activity .

Cellular Effects

This compound has been shown to exert significant effects on various cell types and cellular processes. In neuronal cells, this compound reduces apoptosis and promotes cell survival by inhibiting PKR-mediated pathways. In immune cells, this compound modulates the production of cytokines and other inflammatory mediators, thereby reducing inflammation. Furthermore, this compound influences cell signaling pathways, gene expression, and cellular metabolism by altering the activity of PKR and its downstream targets .

Molecular Mechanism

The molecular mechanism of this compound involves the direct inhibition of PKR activity. This compound binds to the catalytic domain of PKR, preventing its activation by dsRNA or other activators such as PACT protein. This inhibition blocks the autophosphorylation of PKR and its subsequent phosphorylation of eIF2α. As a result, the downstream effects of PKR activation, including the inhibition of protein synthesis and induction of apoptosis, are mitigated. Additionally, this compound influences the expression of genes involved in stress responses and inflammation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. This compound is stable under physiological conditions and maintains its inhibitory activity over extended periods. Prolonged exposure to this compound can lead to the degradation of the compound, reducing its efficacy. Long-term studies have shown that this compound can have sustained effects on cellular function, including the reduction of chronic inflammation and the promotion of cell survival in in vitro and in vivo models .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound effectively inhibits PKR activity without causing significant adverse effects. At higher doses, this compound can lead to toxicity and adverse effects such as liver damage and immune suppression. Threshold effects have been observed, where the efficacy of this compound plateaus at certain dosages, indicating the importance of optimizing the dosage for therapeutic applications .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interaction with PKR and its downstream targets. By inhibiting PKR, this compound affects the phosphorylation status of eIF2α, thereby influencing protein synthesis and metabolic flux. Additionally, this compound interacts with enzymes and cofactors involved in stress responses and inflammation, further modulating metabolic pathways and metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. It interacts with transporters and binding proteins that facilitate its uptake and localization within specific cellular compartments. This compound accumulates in regions with high PKR activity, such as the cytoplasm and stress granules, where it exerts its inhibitory effects. The distribution of this compound is influenced by factors such as cellular stress and the presence of dsRNA .

Subcellular Localization

The subcellular localization of this compound is primarily in the cytoplasm, where it interacts with PKR and its downstream targets. This compound is also found in stress granules, which are cytoplasmic aggregates that form in response to cellular stress. The localization of this compound to these compartments is mediated by targeting signals and post-translational modifications that direct it to specific organelles. This localization is crucial for the effective inhibition of PKR and the modulation of cellular responses to stress .

準備方法

The preparation of mitapivat involves several synthetic routes and reaction conditions. The compound is synthesized through a series of chemical reactions that include the formation of its core structure and subsequent functionalization to achieve the desired pharmacological properties . Industrial production methods focus on optimizing yield and purity, often involving crystallization and purification steps to obtain the final product in its active form .

化学反応の分析

ミタピバトは、以下のようなさまざまな化学反応を起こします。

酸化: ミタピバトは、特定の条件下で酸化され、酸化された誘導体の生成につながります。

還元: 還元反応は、ミタピバト内の官能基を変質させ、その活性を変化させる可能性があります。

これらの反応で使用される一般的な試薬と条件には、過酸化水素などの酸化剤、水素化ホウ素ナトリウムなどの還元剤、および置換反応を促進するためのさまざまな触媒が含まれます . これらの反応から生成される主要な生成物は、使用される特定の条件と試薬によって異なり、多くの場合、薬理学的特性が変化した誘導体になります .

類似化合物との比較

Mitapivat is unique among pyruvate kinase activators due to its specific binding and activation properties . Similar compounds include:

AG-519: Another pyruvate kinase activator with different binding characteristics.

FT-4202: A pyruvate kinase activator under investigation for similar indications.

Mitapivat’s uniqueness lies in its ability to activate both wild-type and mutant forms of pyruvate kinase, making it effective in a broader range of patients with pyruvate kinase deficiency .

特性

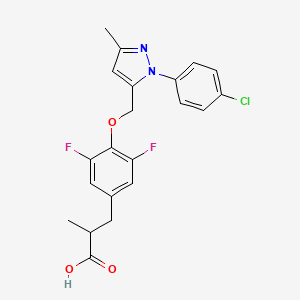

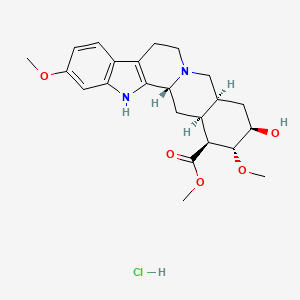

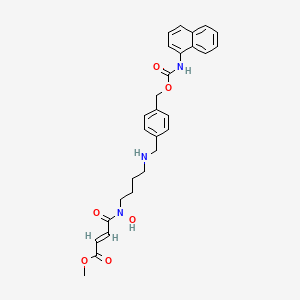

IUPAC Name |

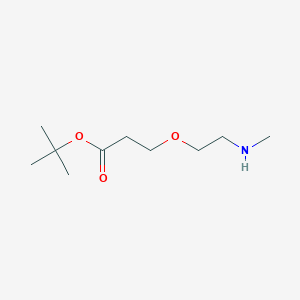

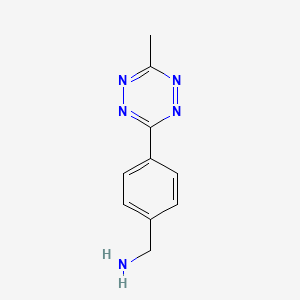

N-[4-[4-(cyclopropylmethyl)piperazine-1-carbonyl]phenyl]quinoline-8-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H26N4O3S/c29-24(28-15-13-27(14-16-28)17-18-6-7-18)20-8-10-21(11-9-20)26-32(30,31)22-5-1-3-19-4-2-12-25-23(19)22/h1-5,8-12,18,26H,6-7,13-17H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAYGBKHKBBXDAK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1CN2CCN(CC2)C(=O)C3=CC=C(C=C3)NS(=O)(=O)C4=CC=CC5=C4N=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H26N4O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

450.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

The pyruvate kinase enzyme is an ATP-generating enzyme involved in the Embden–Meyerhof glycolytic pathway: it catalyzes the conversion of phosphoenolpyruvate to pyruvate in the final step of glycolysis, generating adenosine triphosphate (ATP), which is critical for cellular maintenance and survival. One of the four isoforms of pyruvate kinase - erythrocyte pyruvate kinase or PKR - is dedicated to red blood cells (RBCs). Compared to most human cells, RBCs lack the metabolic machinery required for aerobic metabolism of glucose and generation of ATP; thus, they rely on anaerobic glycolysis for ATP production. The deficiency of ATP due to glycolytic enzyme defects leads to shortened lifespan and premature destruction of RBCs in the form of chronic hemolytic anemia and ineffective erythropoiesis. Pyruvate kinase deficiency is a rare hereditary disorder affecting RBC glycolysis, caused by mutations in _PKLR_, the gene encoding the RBC (PKR) and liver-specific isoforms (PKL) of pyruvate kinase. Pyruvate kinase deficiency is associated with a build-up of 2,3-disphosphoglycerate (2,3-DPG), an upstream metabolite in glycolysis, and deficient ATP levels. Erythrocyte pyruvate kinase is an allosterically regulated homotetrameric enzyme that is normally activated by fructose bisphosphate (FBP) in an allosteric fashion. Mitapivat is also an allosteric pyruvate kinase activator but binds to a different allosteric site from FBP on the PKR tetramer. This allows for the activation of both wild-type and mutant forms of erythrocyte pyruvate kinase, including those not induced by FBP. Upon binding to pyruvate kinase, mitapivat stabilizes the active tetrameric form of the enzyme and enhances its affinity for its substrate, phosphoenolpyruvate. Mitapivat upregulates erythrocyte pyruvate kinase activity, increases ATP production, and reduces levels of 2,3-DPG. | |

| Record name | Mitapivat | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB16236 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

1260075-17-9 | |

| Record name | Mitapivat | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1260075179 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Mitapivat | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB16236 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | MITAPIVAT | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2WTV10SIKH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。